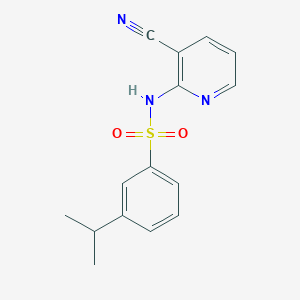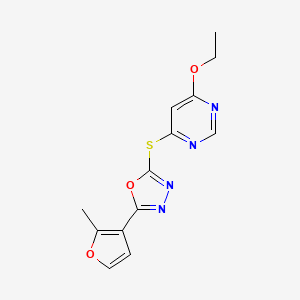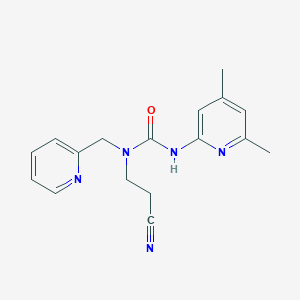
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide, also known as CPS-110, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPS-110 has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of glycogen synthase kinase 3β (GSK3β), a key regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK3β, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide promotes the accumulation of β-catenin, a transcriptional co-activator that regulates the expression of various genes involved in cell proliferation, differentiation, and survival. This leads to the inhibition of cancer cell growth and proliferation and the promotion of tissue repair in inflammatory and autoimmune disorders.
Biochemical and Physiological Effects
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has been shown to inhibit tumor angiogenesis and metastasis by targeting the Wnt/β-catenin signaling pathway. In inflammatory and autoimmune disorders, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. In addition, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has a favorable pharmacokinetic profile and can be administered orally or intravenously. However, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. In addition, the efficacy of N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide may vary depending on the disease model and the stage of the disease.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of GSK3β that can overcome the limitations of N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide. Another area of research is the investigation of the role of N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide in the regulation of the immune system and its potential applications in the treatment of autoimmune disorders. Finally, the clinical development of N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide for the treatment of cancer and other diseases is an important future direction for research.
Conclusion
In conclusion, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its well-defined mechanism of action and favorable pharmacokinetic profile make it an attractive candidate for further research and development. Future studies on N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide will provide valuable insights into its therapeutic potential and may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide involves a multi-step process that includes the reaction of 3-cyanopyridine-2-carboxylic acid with thionyl chloride to form 3-cyanopyridine-2-yl chloride. This intermediate is then reacted with 3-propan-2-ylbenzenesulfonyl chloride to form N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. In addition, N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11(2)12-5-3-7-14(9-12)21(19,20)18-15-13(10-16)6-4-8-17-15/h3-9,11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHPNELOCFTTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)S(=O)(=O)NC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanopyridin-2-yl)-3-propan-2-ylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)

![2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)
![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)

![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)
![5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7633141.png)
![6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B7633145.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)
![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]hept-6-yn-1-one](/img/structure/B7633182.png)